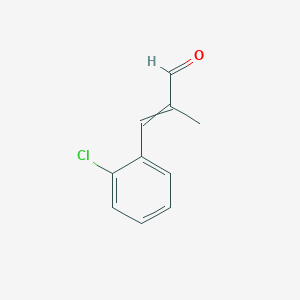

3-(2-Chlorophenyl)-2-methylprop-2-enal

Description

3-(2-Chlorophenyl)-2-methylprop-2-enal is an α,β-unsaturated aldehyde featuring a 2-chlorophenyl substituent at the β-position and a methyl group at the α-carbon. This structure combines the reactivity of an aldehyde group with the steric and electronic effects of the ortho-chlorinated aromatic ring.

Properties

Molecular Formula |

C10H9ClO |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-2-methylprop-2-enal |

InChI |

InChI=1S/C10H9ClO/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-7H,1H3 |

InChI Key |

KSPNEUOTDWMBGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=CC=C1Cl)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(2-Chlorophenyl)-2-methylprop-2-enal vs. (2Z)-3-Chloro-3-phenylacrylaldehyde (CAS 33603-87-1)

- Structural Differences : The target compound replaces the phenyl group in (2Z)-3-Chloro-3-phenylacrylaldehyde with a 2-chlorophenyl moiety. The ortho-chlorine introduces steric hindrance and electron-withdrawing effects, which may reduce conjugation efficiency compared to the unsubstituted phenyl analog .

- Reactivity: Both compounds are α,β-unsaturated aldehydes, prone to nucleophilic additions (e.g., Michael additions).

This compound vs. 3-Chloro-2-methylpropene (Methallyl Chloride, CAS 563-47-3)

- Functional Group : The target compound features an aldehyde (-CHO), whereas methallyl chloride is an allylic chloride (-Cl).

- Applications : Methallyl chloride is widely used in polymer synthesis (e.g., methallyl resins) and as an alkylating agent. In contrast, the aldehyde group in the target compound suggests utility in condensation reactions (e.g., forming Schiff bases) or as a precursor in pharmaceutical intermediates .

Substituent Effects

Ortho-Chlorophenyl vs. Para-Substituted Analogs

- This contrasts with para-substituted analogs, where substituents have minimal steric impact.

- Electronic Effects: The electron-withdrawing chlorine at the ortho position decreases electron density at the aromatic ring, which may alter UV-Vis absorption profiles compared to non-chlorinated analogs like 3-Phenylpropenal .

Comparative Data Table

Research Findings

- Synthetic Utility: Compounds with 2-chlorophenyl groups, such as Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (CAS 1379648-61-9), demonstrate enhanced stability in ester forms, suggesting that the target aldehyde may require stabilization (e.g., via derivatization) for practical use .

- Toxicity Considerations: Chlorinated aromatics like 2-Chlorophenol (CAS 95-57-8) are associated with environmental persistence, implying that the target compound’s ecological impact warrants evaluation .

Preparation Methods

Olefination-Based Synthesis

The most common and effective approach to synthesize 3-(2-Chlorophenyl)-2-methylprop-2-enal involves olefination reactions, where an aldehyde precursor is converted into the α,β-unsaturated aldehyde. This is typically achieved via Wittig or Horner–Wadsworth–Emmons (HWE) type reactions.

- Starting materials: A suitable aldehyde or ketone bearing the 2-chlorophenyl group or its precursor.

- Reagents: Phosphonate esters or phosphonium ylides are used to introduce the alkene moiety adjacent to the aldehyde.

- Conditions: The reaction is generally carried out under anhydrous conditions, often in solvents like dry acetonitrile or tetrahydrofuran (THF), with bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine to promote the olefination.

- Dissolve anhydrous lithium chloride and the phosphonate reagent in dry acetonitrile.

- Add DBU dropwise and stir at room temperature.

- Cool the mixture to 0°C and add the aldehyde solution.

- Monitor the reaction by TLC until completion.

- Quench with saturated ammonium chloride solution, extract with ether, dry, and purify by chromatography.

This method yields the desired α,β-unsaturated aldehyde with good stereoselectivity and yield.

Synthesis via Reduction and Oxidation Sequences

In some protocols, the synthesis involves multi-step transformations starting from esters or other precursors:

- Reduction: Esters are selectively reduced to aldehydes using Diisobutylaluminum hydride (DIBAL-H) at low temperatures (-60°C to -78°C) to avoid over-reduction.

- Oxidation: Alcohol intermediates can be oxidized to aldehydes using Dess–Martin periodinane (DMP) or Parikh–Doering oxidation methods.

This approach allows for precise control over the aldehyde functionality and is useful when the starting material is an ester or alcohol derivative of the target compound.

Preparation of 2-Chlorophenyl Precursors

Since the 2-chlorophenyl group is a key substituent, its preparation or procurement is critical:

- Synthesis of 3-chloro-2-methylphenol , a related intermediate, can be achieved by reacting 2-chlorotoluene with sodium methoxide in hexamethylenephosphoric triamide (HMPA) followed by treatment with sodium isopropyl thiolate. However, this method has industrial limitations due to carcinogenic solvents and odor issues.

- Alternative methods involve sulfonation and demethylation steps to obtain isomerically pure chlorophenyl derivatives.

These intermediates are then functionalized further to introduce the α,β-unsaturated aldehyde moiety.

Purification and Characterization

- Purification is typically achieved by flash chromatography using pentane/ethyl acetate mixtures.

- The stereochemistry of the resulting alkene (E or Z isomers) is controlled and separated during purification.

- Characterization includes NMR spectroscopy, mass spectrometry, and melting/boiling point determination. For related compounds, boiling points around 265.9°C and densities near 1.2 g/cm³ have been reported.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Olefination (Wittig/HWE) | 2-chlorophenyl aldehyde or ester | Phosphonate esters, DBU, acetonitrile | High stereoselectivity, good yield | Requires dry, inert conditions |

| Reduction-Oxidation | Esters or alcohol derivatives | DIBAL-H (reduction), DMP (oxidation) | Precise aldehyde formation | Multi-step, sensitive reagents |

| Chlorophenyl precursor synthesis | 2-chlorotoluene | Sodium methoxide, HMPA, thiolates | Access to key intermediates | Toxic solvents, odor issues |

| Photochemical methods | Aldehyde derivatives | UV light, catalysts | Novel functionalization routes | Less established for target compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.